An In-depth Technical Guide to the Chemical and Physical Properties of Diphenylcarbazone
An In-depth Technical Guide to the Chemical and Physical Properties of Diphenylcarbazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylcarbazone (C₁₃H₁₂N₄O) is an organic compound widely utilized in analytical chemistry as an indicator for mercurimetric titrations and as a chromogenic reagent for the spectrophotometric determination of various metal ions, most notably mercury. This technical guide provides a comprehensive overview of the chemical and physical properties of diphenylcarbazone, including its structure, solubility, and spectral characteristics. Detailed experimental protocols for its synthesis, property determination, and analytical applications are presented to facilitate its effective use in a laboratory setting. Furthermore, this guide visualizes key processes involving diphenylcarbazone, such as its tautomeric equilibrium and its application in analytical workflows, through Graphviz diagrams.
Chemical Properties
Diphenylcarbazone, systematically named 1,5-diphenylcarbazone (B7855421), is a derivative of carbazone. Its chemical reactivity is largely dictated by the presence of the azo (-N=N-) and hydrazone (-NH-N=C<) functional groups, which are involved in its characteristic color-forming reactions with metal ions.
1.1. Structure and Tautomerism
Diphenylcarbazone exists in a tautomeric equilibrium between its keto and enol forms.[1] The enol form is capable of deprotonation to form a resonance-stabilized anion, which is crucial for its ability to chelate with metal ions. This equilibrium is influenced by the solvent's polarity.[2][3]
1.2. Complexation with Metal Ions
The deprotonated enol form of diphenylcarbazone acts as a bidentate ligand, forming intensely colored complexes with various metal ions, including mercury(II), chromium(III), and copper(II).[4][5] The formation of a violet-blue complex with excess mercuric ions is the basis for its use as an indicator in mercurimetry.[6][7] The reaction with mercury(II) ions is highly sensitive, allowing for the spectrophotometric determination of mercury at trace levels.[8]
Physical Properties
The physical properties of diphenylcarbazone are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₄O |
| Molecular Weight | 240.26 g/mol [9] |
| Appearance | Orange to yellow-orange crystalline powder or needles[4] |
| Melting Point | 153-158 °C (with decomposition) |
| Boiling Point | Not available |
| Solubility | Insoluble in water; soluble in ethanol, acetone, chloroform, and benzene[4][5] |
| pKa (predicted) | 9.83 ± 0.43 |
| UV-Vis λmax (Hg²⁺ complex) | ~540 nm[8] |
Spectral Properties
3.1. UV-Visible Spectroscopy
In solution, diphenylcarbazone exhibits characteristic absorption in the UV-visible region. Upon complexation with metal ions, a significant bathochromic shift is observed. The diphenylcarbazone-mercury(II) complex, for instance, has a maximum absorbance at approximately 540 nm, which allows for its quantitative determination.[8]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of diphenylcarbazone displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ due to hydrogen bonding.[10]
-
C=O stretching (keto form): A strong absorption band around 1670-1700 cm⁻¹.[10]
-
C=N and N=N stretching: Bands in the 1500-1650 cm⁻¹ region.
-
Aromatic C-H and C=C stretching: Multiple bands characteristic of the phenyl rings.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of diphenylcarbazone in a suitable deuterated solvent (e.g., DMSO-d₆) would show signals corresponding to the aromatic protons and carbons of the two phenyl rings, as well as signals for the N-H protons. The exact chemical shifts and coupling constants are dependent on the solvent and the predominant tautomeric form.
Experimental Protocols
4.1. Synthesis of Diphenylcarbazone
Diphenylcarbazone is typically synthesized by the oxidation of 1,5-diphenylcarbazide (B1670730).[11]
Objective: To synthesize 1,5-diphenylcarbazone from 1,5-diphenylcarbazide.
Materials:
-
1,5-diphenylcarbazide
-
Ethanol
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Nitric acid (3M) or glacial acetic acid
-
Beakers, Erlenmeyer flasks, separatory funnel, Büchner funnel, and filter paper
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve a known quantity of crude 1,5-diphenylcarbazide (which may be a mixture with diphenylcarbazone) in warm ethanol.
-
Prepare an aqueous solution of sodium carbonate and add it to the ethanolic solution of the starting material.
-
Cool the alkaline solution and extract it multiple times with diethyl ether to remove unreacted diphenylcarbazide. Discard the ether layers.
-
Acidify the remaining aqueous alkaline solution with 3M nitric acid or glacial acetic acid until the precipitation of diphenylcarbazone is complete.
-
Collect the orange-red precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water and air-dry it.
-
Store the purified diphenylcarbazone in a dark container to prevent photochemical degradation.
4.2. Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of a solid organic compound.[12][13][14][15]
Materials:
-
Dry, powdered sample of diphenylcarbazone
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube with a high-boiling point liquid (e.g., mineral oil)
-
Thermometer
Procedure:
-
Load a small amount of the dry, powdered diphenylcarbazone into the open end of a capillary tube to a height of 2-3 mm.
-
Pack the sample into the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[13]
-
Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer in a Thiele tube setup.[14]
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
Repeat the determination with a fresh sample to ensure accuracy.
4.3. Spectrophotometric Determination of Mercury(II)
Objective: To determine the concentration of mercury(II) ions in an aqueous sample using diphenylcarbazone.[8]
Materials:
-
Standard solution of mercury(II)
-
Diphenylcarbazone solution (e.g., 0.001 M in ethanol)
-
Nitric acid (for pH adjustment)
-
UV-Vis spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of mercury(II) of known concentrations in volumetric flasks.
-
To each standard, add a specific volume of the diphenylcarbazone solution and adjust the pH to the optimal range (typically 2.5-4) using nitric acid.[8]
-
Allow the color to develop for a consistent period (e.g., 15 minutes).[8]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (~540 nm) against a reagent blank.
-
Plot a calibration curve of absorbance versus mercury(II) concentration.
-
-
Analysis of Unknown Sample:
-
Take a known volume of the sample containing an unknown concentration of mercury(II).
-
Treat the sample in the same manner as the standards (add diphenylcarbazone solution, adjust pH, and allow for color development).
-
Measure the absorbance of the sample solution at ~540 nm.
-
Determine the concentration of mercury(II) in the sample by interpolating its absorbance on the calibration curve.
-
Safety and Handling
Diphenylcarbazone should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is an irritant to the eyes, skin, and respiratory system. In case of contact, flush the affected area with plenty of water. Store in a cool, dry, and well-ventilated area away from sources of ignition and light.
Conclusion
Diphenylcarbazone is a versatile organic compound with well-defined chemical and physical properties that make it an invaluable reagent in analytical chemistry. Its ability to form intensely colored complexes with metal ions, particularly mercury, allows for sensitive and accurate quantitative analysis. The experimental protocols provided in this guide offer a practical framework for the synthesis, characterization, and application of diphenylcarbazone in a research or industrial laboratory setting. A thorough understanding of its properties and adherence to proper handling procedures are essential for its effective and safe utilization.
References
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- 7. scribd.com [scribd.com]
- 8. sibran.ru [sibran.ru]
- 9. Diphenylcarbazone, 25 g, CAS No. 538-62-5 | Metal Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
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